molecular formula C12H7NO2 B1594188 2,3-Naphthalenedicarboximide CAS No. 4379-54-8

2,3-Naphthalenedicarboximide

Cat. No. B1594188
CAS RN: 4379-54-8
M. Wt: 197.19 g/mol
InChI Key: ODBPKBWAGSAZBE-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboximide is a chemical compound with the empirical formula C12H7NO2 . It has a molecular weight of 197.19 . It is often used in hematology and histology applications .


Molecular Structure Analysis

The molecular structure of 2,3-Naphthalenedicarboximide can be represented by the SMILES string O=C1NC(=O)c2cc3ccccc3cc12 . This indicates the presence of a naphthalene core with two carboximide groups attached at the 2nd and 3rd positions.


Physical And Chemical Properties Analysis

2,3-Naphthalenedicarboximide is a powder with a melting point of 273-276 °C . It is soluble in DMSO, forming a clear, yellow-orange solution .

Scientific Research Applications

Photoreactions and Molecular Structure

  • 2,3-Naphthalenedicarboximide has been studied for its photoreactions with dienes, leading to the formation of naphthazepinediones. These compounds exhibit potential in photochemical studies due to their unique reaction pathways and products (Kubo, Toda, & Araki, 1987).
  • The molecular structures and conformational flexibility of 1,8-naphthalenedicarboximide derivatives have been analyzed. These studies contribute to understanding the steric and electronic effects of substituents on these compounds (Kovalevsky et al., 1990).

Applications in Chemistry and Material Science

  • Naphthalene diimides, including 2,3-Naphthalenedicarboximide, have a wide range of applications in supramolecular chemistry, sensors, and molecular switching devices. Their use in gelators, catalysis, and interactions with DNA signifies their versatility in various scientific domains (Kobaisi et al., 2016).
  • Research has also shown that naphthalene diimide derivatives can be used as highly reactive ultraviolet and fluorescent labeling agents, particularly in the field of chromatography and brain chemistry analysis (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Medical and Biological Applications

  • Studies have revealed the potential of asymmetric naphthalene diimide derivatives as anticancer agents, highlighting their role in inducing apoptosis in cancer cells and their interactions with reactive oxygen species (Xu et al., 2018).
  • 2,3-Naphthalenedicarboxaldehyde has been utilized in selective labeling chemistry for the quantitative determination and histochemical localization of glutathione in neurobiological samples, indicating its application in cellular and molecular biology (Orwar et al., 1995).

Electronic and Material Properties

  • Naphthalene diimides, such as 2,3-Naphthalenedicarboximide, have been identified as promising materials in the development of organic lithium-ion batteries, due to their crystallinity and tunable redox capabilities. This research is crucial for advancing energy storage technologies (Vadehra, Maloney, Garcia‐Garibay, & Dunn, 2014).

Safety And Hazards

2,3-Naphthalenedicarboximide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Future research directions for naphthalenedicarboximide compounds include the development of cost-effective synthesis methods, the investigation of potential applications in drug delivery systems, and the exploration of its potential in tissue engineering.

Relevant Papers While specific papers on 2,3-Naphthalenedicarboximide were not found in the search results, there is a paper on naphthalenedicarboximide vs perylenedicarboximide-based copolymers, which discusses the synthesis and semiconducting properties in bottom-gate N-channel organic transistors .

properties

IUPAC Name

benzo[f]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13-11/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBPKBWAGSAZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319296
Record name 2,3-Naphthalenedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Naphthalenedicarboximide

CAS RN

4379-54-8
Record name 4379-54-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarboximide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Naphthalenedicarboximide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
刘庆俭 - 中国化学: 英文版, 2007 - cqvip.com
Novel Photocycloaddition Reactions of N-Methyl-2, 3-naphthalenedicarboximide with Phenylacetylene-[维普官方网站]-www.cqvip.com-维普网  我的维普 购物车 充值 客服 首页 | 期刊 …
Number of citations: 3 www.cqvip.com
OS Finikova, AV Cheprakov, PJ Carroll… - The Journal of …, 2003 - ACS Publications
A novel general route to substituted meso-tetraaryltetra[2,3]naphthaloporphyrins (Ar 4 TNP) and meso-tetraaryloctamethoxytetra[2,3]naphthaloporphyrins (Ar 4 (MeO) 8 TNP) via …
Number of citations: 76 pubs.acs.org
Y KUBO, T IMAOKA, T SHIRAGAMI, T ARAKI - Chemistry Letters, 1750 - jlc.jst.go.jp
1750 Chemistry Letters, 19 8 6 allylation at an aromatic carbon atom of 1_a to give 6 followed by intramolecular 2tt+ 2tt photocyclization, though 6, could not be isolated probably due to …
Number of citations: 0 jlc.jst.go.jp
CJ McAdam, BH Robinson, J Simpson - Organometallics, 2000 - ACS Publications
A family of N-ferrocenyl-1,8- and N-ferrocenyl-2,3-naphthalimide and N,N-diferrocenyl-1,4,5,8-naphthaldiimide complexes has been prepared by reaction of naphthalic anhydrides or …
Number of citations: 59 pubs.acs.org
F Ehrentreich - Analytical and Bioanalytical chemistry, 2002 - Springer
The wavelet transform has been established with the Fourier transform as a data-processing method in analytical chemistry. The main fields of application in analytical chemistry are …
Number of citations: 111 link.springer.com
OS Finikova, SE Aleshchenkov, RP Briñas… - The Journal of …, 2005 - ACS Publications
A new method of synthesis of meso-tetraaryltetranaphtho[2,3]porphyrins (Ar 4 TNP) has been developed. Ar 4 TNPs with peripheral functional groups are obtained by oxidative …
Number of citations: 111 pubs.acs.org
G Zhu, X Zhang - Tetrahedron: Asymmetry, 1998 - Elsevier
Remarkable additive effects of imides and 1,3-indandione were found in an iridium–BICP catalyzed asymmetric hydrogenation of imines. The highest enantioselectivity of 95% ee has …
Number of citations: 101 www.sciencedirect.com
SF Rak, TH Jozefiak, LL Miller - The Journal of Organic Chemistry, 1990 - ACS Publications
A series of aromatic compounds possessing imide and quinone electron-acceptor groups were prepared using Diels-Alder reactions. These linear, aromatic compounds were studied …
Number of citations: 85 pubs.acs.org
VV Rozhkov, M Khajehpour, SA Vinogradov - Inorganic chemistry, 2003 - ACS Publications
Zn and Pd complexes of meso-tetraphenyltetranaphthaloporphyrins (Ph 4 TNP) exhibit strong infrared absorption bands and luminesce in solutions at room temperature. S1 → S0 …
Number of citations: 61 pubs.acs.org
Y Kubo, T Imaoka, T Shiragami, T Araki - Chemistry Letters, 1986 - journal.csj.jp
The photoallylation of N-methylarenedicarboximides by allylsilanes in acetonitrile or methanol efficiently occurred at a carbonyl carbon atom and at an aromatic carbon atom possibly …
Number of citations: 33 www.journal.csj.jp

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